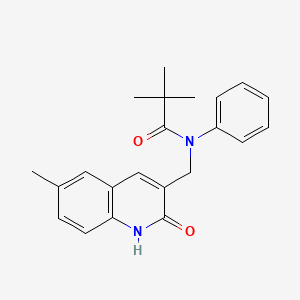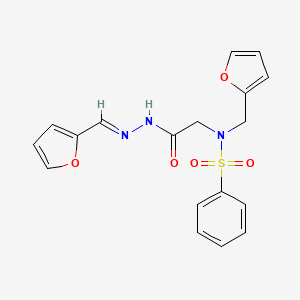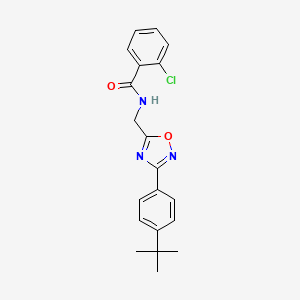![molecular formula C17H15NO5S2 B7699303 methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)
methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities.
作用機序
The mechanism of action of methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of enzymes such as matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of using methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate. One of the areas of interest is its potential use in combination therapy with other anticancer agents. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. Another area of research is the development of novel formulations that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of medicine.
合成法
The synthesis of methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate involves a multi-step process that starts with the reaction of 4-methoxyaniline and 2-bromobenzo[b]thiophene in the presence of a base such as potassium carbonate. This reaction yields 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid, which is then esterified with methanol and a dehydrating agent such as thionyl chloride to obtain the final product, this compound.
科学的研究の応用
Methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate has been studied for its potential applications in various fields of medicine. One of the main areas of research is its anticancer activity. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
特性
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c1-22-13-4-6-14(7-5-13)25(20,21)18-12-3-8-15-11(9-12)10-16(24-15)17(19)23-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEBGTCQCKLRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




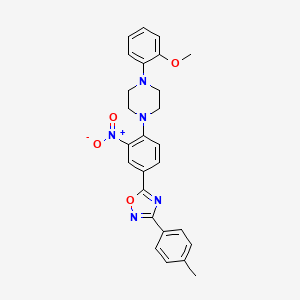
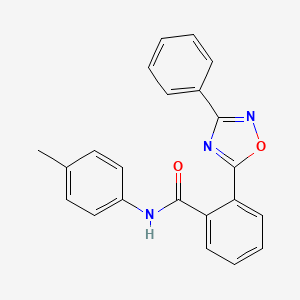
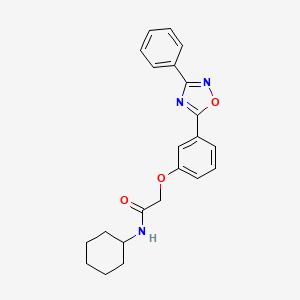
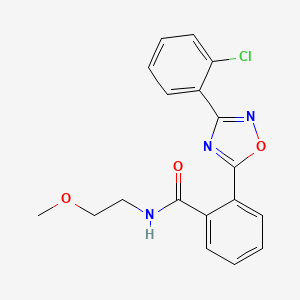
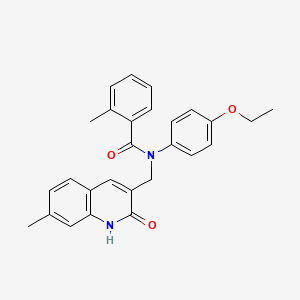
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7699273.png)
